PAC1R antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAC1R antagonist 1 is a potent and orally active antagonist of the pituitary adenylate cyclase-activating polypeptide type I receptor (PAC1R). This compound is known for its ability to inhibit the effects of pituitary adenylate cyclase-activating polypeptide, which plays a significant role in various physiological processes, including neuroprotection, neurodevelopment, and modulation of immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAC1R antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that ensure high yield and purity. This often involves optimizing reaction conditions, using high-efficiency catalysts, and employing purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
PAC1R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
PAC1R antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of PAC1R and related receptors.
Biology: Employed in research on neuroprotection, neurodevelopment, and immune modulation.
Medicine: Investigated for its potential therapeutic applications in conditions such as neurodegenerative diseases, pain management, and immune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAC1R
Mechanism of Action
PAC1R antagonist 1 exerts its effects by binding to the PAC1R and inhibiting its activation by pituitary adenylate cyclase-activating polypeptide. This inhibition prevents the downstream signaling pathways that are typically activated by PAC1R, including the cyclic adenosine monophosphate pathway and the mitogen-activated protein kinase pathway . By blocking these pathways, this compound can modulate various physiological processes, including neuroprotection, neurodevelopment, and immune responses .
Comparison with Similar Compounds
Similar Compounds
PACAP(6–38): Another PAC1R antagonist that inhibits the effects of pituitary adenylate cyclase-activating polypeptide.
VIP(6–28): A vasoactive intestinal peptide antagonist that also targets PAC1R.
Maxadilan: A selective agonist for PAC1R, used for comparison in research studies.
Uniqueness
PAC1R antagonist 1 is unique due to its high potency and oral bioavailability, making it a valuable tool for both research and potential therapeutic applications. Its ability to selectively inhibit PAC1R without affecting other receptors adds to its specificity and effectiveness .
Properties
CAS No. |
2305204-24-2 |
---|---|
Molecular Formula |
C17H17ClN6O2 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
1-(7-chloro-1H-indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN6O2/c18-13-3-1-2-12-15(13)22-23-16(12)24-8-10(6-14(24)25)17(26)20-5-4-11-7-19-9-21-11/h1-3,7,9-10H,4-6,8H2,(H,19,21)(H,20,26)(H,22,23) |
InChI Key |
MCXQHNLGSHUYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC=C3Cl)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.